molecular formula C8H17NO2 B7868056 (2S)-2-amino-4-ethylhexanoic acid

(2S)-2-amino-4-ethylhexanoic acid

Cat. No.: B7868056
M. Wt: 159.23 g/mol
InChI Key: FNTZSUXNNTXOEI-ZETCQYMHSA-N
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Description

(2S)-2-amino-4-ethylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexane backbone with an ethyl substituent at the fourth position. This compound is chiral, with the (2S) configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-ethylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For instance, starting from a suitable chiral precursor, such as (S)-2-amino-4-ethylpentanoic acid, the compound can be synthesized through a series of chemical reactions including alkylation, reduction, and hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of genetically engineered microorganisms can be employed to produce the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-4-ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of keto acids or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2S)-2-amino-4-ethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules that exert physiological effects.

Comparison with Similar Compounds

  • (2S)-2-amino-4-methylhexanoic acid
  • (2S)-2-amino-4-propylhexanoic acid
  • (2S)-2-amino-4-isopropylhexanoic acid

Comparison: (2S)-2-amino-4-ethylhexanoic acid is unique due to its specific ethyl substituent at the fourth position, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl substituents, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Biological Activity

(2S)-2-amino-4-ethylhexanoic acid, also known as a derivative of the amino acid structure, has garnered attention in various fields, including biochemistry, pharmacology, and toxicology. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique side chain and functional groups, which contribute to its biological interactions. The compound features an amino group that can participate in hydrogen bonding and ionic interactions, crucial for its reactivity within biological systems. Its structure allows it to act as a substrate for various enzymes involved in metabolic pathways.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. It has been shown to influence several biochemical pathways, including:

  • Metabolic Pathways : The compound may participate in amino acid metabolism, leading to the production of other bioactive compounds.
  • Enzyme Interactions : It acts as a substrate for specific enzymes, potentially modulating their activity and influencing cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have suggested that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may also play a role in reducing inflammation by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotection : A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death when treated with this compound compared to controls.
  • Inflammation Modulation : Research conducted by Giri et al. (2013) demonstrated that this compound could inhibit the expression of pro-inflammatory markers in endothelial cells under hyperglycemic conditions .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antioxidant ActivityReduces oxidative stress in cellular models
Neuroprotective EffectsProtects neuronal cells from oxidative damage
Anti-inflammatory EffectsInhibits pro-inflammatory markers in endothelial cells

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it is essential to evaluate its safety at varying concentrations.

  • Acute Toxicity Studies : Animal studies have indicated that high doses may lead to adverse effects, necessitating further investigation into safe dosage levels for therapeutic use .

Properties

IUPAC Name

(2S)-2-amino-4-ethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTZSUXNNTXOEI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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